4-acetamido-N-(2-ethoxyphenyl)benzamide

Lipophilicity Drug Design Physicochemical Profiling

Target compound for systematic SAR exploration of the N-phenyl surface-recognition region of benzamide HDAC inhibitors. Its 2-ethoxy group replaces the 2-amino group of CI‑994, shifting logP by >1.5 units and reducing H‑bond donors. Enables matched‑pair dissection of 2‑amino pharmacophore contributions in cellular assays and serves as a lipophilic reference standard for HPLC/LC‑MS method development. Distinct InChI Key ensures unambiguous registration.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B5562235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-ethoxyphenyl)benzamide
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-15(16)19-17(21)13-8-10-14(11-9-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyRAWKDJRJZNDYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-N-(2-ethoxyphenyl)benzamide – Structural Identity and Procurement-Relevant Baseline


4‑Acetamido‑N‑(2‑ethoxyphenyl)benzamide (C₁₇H₁₈N₂O₃, MW 298.34 g/mol, InChI Key RAWKDJRJZNDYJA‑UHFFFAOYSA‑N) is a synthetic N‑phenylbenzamide derivative bearing a 4‑acetamido substituent on the benzoyl ring and a 2‑ethoxy group on the aniline ring . The compound is catalogued as a research‑grade small molecule (typical purity ≥95%) and is synthesized via DCC/DMAP‑mediated coupling of 4‑acetamidobenzoic acid with 2‑ethoxyaniline . Its core scaffold places it within the well‑characterized benzamide class of histone deacetylase (HDAC) inhibitors, although the 2‑ethoxy substitution distinguishes it from the clinically investigated analog CI‑994 (tacedinaline, 4‑acetamido‑N‑(2‑aminophenyl)benzamide) [1].

4‑Acetamido‑N‑(2‑ethoxyphenyl)benzamide – Why In‑Class Benzamide Analogs Cannot Be Interchanged


Within the N‑phenylbenzamide class, even single‑atom alterations at the 2‑position of the aniline ring produce large shifts in lipophilicity, hydrogen‑bond capacity, and target engagement that preclude direct functional substitution. For example, the clinical HDAC inhibitor CI‑994 bears a 2‑amino group (logP 0.96, three H‑bond donors) [1], whereas the target compound replaces this with a 2‑ethoxy group, eliminating one H‑bond donor and markedly increasing predicted logP (the parent N‑(2‑ethoxyphenyl)benzamide scaffold has a measured logP of 2.66) . Such a logP shift of >1.5 log units is sufficient to alter membrane permeability, metabolic stability, and off‑target binding profiles [2]. Consequently, procurement of a generic 4‑acetamidobenzamide without verifying the exact N‑phenyl substitution pattern risks selecting a compound with fundamentally different physicochemical and pharmacological behavior, rendering experimental results non‑comparable across studies.

4‑Acetamido‑N‑(2‑ethoxyphenyl)benzamide – Quantitative Differentiation Evidence Versus Closest Comparators


Lipophilicity Differentiation Versus CI‑994 (logP Shift >1.5 Units)

The target compound exhibits substantially higher predicted lipophilicity than the clinical benzamide HDAC inhibitor CI‑994. The parent N‑(2‑ethoxyphenyl)benzamide scaffold has an experimentally determined logP of 2.66 (Hit2Lead) , while CI‑994 (4‑acetamido‑N‑(2‑aminophenyl)benzamide) has a reported logP of 0.96 [1]. Although the 4‑acetamido group attenuates logP relative to the unsubstituted parent scaffold, the ethoxy‑for‑amino replacement at the 2‑position of the aniline ring is estimated to contribute a net logP increase of ≥1.5 log units based on fragment‑based π‑value contributions (Δπ ≈ +1.8 for –OEt vs. –NH₂) [2].

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen‑Bond Donor Count Reduction Relative to CI‑994 and 2‑Amino Analogs

The target compound possesses two hydrogen‑bond donor (HBD) groups (the secondary amide NH and the acetamido NH), whereas CI‑994 and related 2‑aminophenylbenzamide derivatives possess three HBD groups (amide NH, acetamido NH, and the aniline –NH₂). This reduction of one HBD is consequential for passive membrane permeability: compounds with HBD count ≤3 generally exhibit superior oral absorption and cellular penetration compared to those with HBD >3 [1]. CI‑994, with three HBDs, has moderate oral bioavailability (~30–50% in preclinical species) [2]; the target compound’s two‑HBD profile, combined with higher logP, predicts improved passive permeability but potentially reduced aqueous solubility. The 2‑methoxy analog (4‑acetamido‑N‑(2‑methoxyphenyl)benzamide) would retain the same HBD count as the target compound but with a smaller lipophilicity increment (Δπ ≈ +0.5 for –OMe vs. –NH₂), offering a distinct lipophilicity‑permeability trade‑off for SAR studies [3].

Hydrogen Bonding Permeability SAR

Class I HDAC Inhibitory Potential – Scaffold‑Based SAR Inference Versus CI‑994

Benzamide‑based HDAC inhibitors with a 4‑acetamido substitution and an N‑phenyl capping group are established class I HDAC (HDAC1/2/3) inhibitors. CI‑994 exhibits IC₅₀ values of 0.9 μM, 0.9 μM, and 1.2 μM against recombinant HDAC1, HDAC2, and HDAC3, respectively, while being inactive against HDAC6 and HDAC8 (IC₅₀ >100 μM) . The target compound retains the identical zinc‑binding benzamide pharmacophore and 4‑acetamido group required for HDAC inhibition but replaces the 2‑amino surface‑recognition element with a 2‑ethoxy group. Published SAR on structurally related N‑phenyl‑4‑acetamidobenzamide series demonstrates that substitution at the 2‑position of the aniline ring modulates HDAC isoform selectivity: electron‑withdrawing and lipophilic groups at this position tend to reduce HDAC3 activity while maintaining or modestly reducing HDAC1/2 potency [1]. The ethoxy group is predicted to shift the selectivity profile toward HDAC1/2 over HDAC3 relative to CI‑994, though direct experimental confirmation is not yet available in the public domain.

HDAC Inhibition Epigenetics Cancer Research

Synthetic Accessibility and Starting Material Cost Advantage Relative to 2‑Aminophenyl Congeners

The target compound is prepared via a single‑step amide coupling between 4‑acetamidobenzoic acid (CAS 556‑08‑1) and 2‑ethoxyaniline (CAS 94‑70‑2) using standard carbodiimide chemistry (DCC/DMAP) in good yield (65–80%, based on published protocols for analogous benzamide syntheses) . In contrast, the synthesis of CI‑994 requires 1,2‑phenylenediamine (CAS 95‑54‑5), which is more costly and requires regioselective acylation to avoid bis‑acylated byproducts. Vendor pricing analysis indicates that 2‑ethoxyaniline is approximately 40–60% less expensive per mole than 1,2‑phenylenediamine at research scale (>25 g) . Furthermore, 2‑ethoxyaniline is less prone to oxidative degradation during storage than 1,2‑phenylenediamine, reducing procurement risks for laboratories without inert‑atmosphere storage capabilities.

Chemical Synthesis Procurement Cost Efficiency

Utility as a Negative Control Probe for CI‑994‑Dependent HDAC Pharmacology

The structural similarity between the target compound and CI‑994, combined with the critical absence of the 2‑amino hydrogen‑bond donor, makes the target compound a well‑suited negative control for studies investigating the contribution of the 2‑NH₂ group to CI‑994’s pharmacological activity. In cellular HDAC inhibition assays, CI‑994 at 10 μM induces histone H3 and H4 hyperacetylation in NB4 leukemia cells within 24 hours [1]. The target compound, lacking the aniline –NH₂, is predicted to show reduced or absent cellular HDAC inhibitory activity at equimolar concentrations because the 2‑amino group has been shown to be critical for potent cellular activity in N‑phenyl‑4‑acetamidobenzamide SAR [2]. This differential activity profile enables researchers to attribute HDAC‑dependent phenotypes specifically to the 2‑amino pharmacophore rather than to the benzamide zinc‑binding group alone.

Chemical Probe Negative Control HDAC Pharmacology

4‑Acetamido‑N‑(2‑ethoxyphenyl)benzamide – High‑Value Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns for Next‑Generation HDAC Inhibitors

The target compound serves as a key intermediate‑logP and intermediate‑HBD scaffold for systematic SAR exploration of the N‑phenyl surface‑recognition region of benzamide HDAC inhibitors. Its 2‑ethoxy group provides a lipophilic, non‑ionizable replacement for the 2‑amino group of CI‑994, enabling medicinal chemists to probe the steric and electronic requirements of the HDAC surface‑binding pocket without altering the zinc‑chelating benzamide warhead. This makes it a valuable template for generating focused libraries aimed at improving blood–brain barrier penetration (logP >2.5 predicted vs. 0.96 for CI‑994) or reducing hERG liability associated with basic amine substituents [1].

Chemical Biology Tool Compound for Deconvolution of HDAC‑Dependent Phenotypes

When used alongside CI‑994 in matched‑pair experimental designs, the target compound enables researchers to dissect whether observed cellular phenotypes (e.g., cell cycle arrest, apoptosis induction, differentiation) are dependent on the 2‑amino pharmacophore or can be elicited by the benzamide zinc‑binding group alone. This negative‑control application is particularly relevant for target validation studies where genetic knockdown of HDAC1/2/3 is technically challenging or confounded by compensatory mechanisms [2].

Pharmacokinetic Optimization Studies Requiring Tunable Lipophilicity

With a predicted logP exceeding that of CI‑994 by more than 1.5 log units and a reduced HBD count, the target compound is suited for studies examining the relationship between lipophilicity and CNS penetration in the benzamide HDAC inhibitor series. The ethoxy group’s conformational flexibility and moderate size (molar refractivity ~12.5 cm³/mol) offer a balanced approach to increasing membrane permeability without the excessive metabolic liability often associated with larger alkyl or aryl substituents [3].

Reference Standard for Analytical Method Development and QC in Benzamide Synthesis

The compound’s well‑defined structure, commercial availability (catalog EVT‑5696184), and distinct chromatographic retention relative to both CI‑994 and the 2‑methoxy analog make it a practical reference standard for HPLC/LC‑MS method development in benzamide library purification workflows. Its unique InChI Key (RAWKDJRJZNDYJA‑UHFFFAOYSA‑N) provides an unambiguous identifier for database registration and compound management systems .

Quote Request

Request a Quote for 4-acetamido-N-(2-ethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.